molecular formula C13H19N5O5 B15005577 {[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid

Cat. No.: B15005577
M. Wt: 325.32 g/mol
InChI Key: QIKBUNVPAMHPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid is a complex organic compound characterized by its triazine ring structure substituted with morpholine groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid typically involves the reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with sodium acetate in an aqueous medium. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the acetate group, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often requiring catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the morpholine groups.

Scientific Research Applications

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazine ring structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. The morpholine groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The acetic acid moiety may participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another triazine derivative with different substituents, used in coordination chemistry and materials science.

    Hexamethylmelamine: A triazine compound with antitumor properties, used in cancer treatment.

    2-Amino-4-morpholino-1,3,5-triazine: Similar structure but with an amino group, used in various chemical applications.

Uniqueness

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both morpholine and acetic acid groups allows for versatile interactions with other molecules, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetic acid

InChI

InChI=1S/C13H19N5O5/c19-10(20)9-23-13-15-11(17-1-5-21-6-2-17)14-12(16-13)18-3-7-22-8-4-18/h1-9H2,(H,19,20)

InChI Key

QIKBUNVPAMHPGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OCC(=O)O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.